FA-Phe-Phe
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c28-23(14-13-20-12-7-15-32-20)26-21(16-18-8-3-1-4-9-18)24(29)27-22(25(30)31)17-19-10-5-2-6-11-19/h1-15,21-22H,16-17H2,(H,26,28)(H,27,29)(H,30,31)/b14-13+/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJOLBDXOXSKE-WQICJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis Methodologies and Structural Derivatization of N 3 2 Furyl Acryloyl Phe Phe
Established Synthetic Routes for N-(3-[2-Furyl]acryloyl)-Phe-Phe
Peptide Coupling Strategies for the Phenylalanyl-Phenylalanine (Phe-Phe) Backbone Formation
The formation of the peptide bond between two phenylalanine residues is a critical step in the synthesis. This is typically achieved by activating the carboxyl group of an N-protected phenylalanine and reacting it with the free amino group of a C-protected phenylalanine.
To prevent unwanted side reactions and ensure the formation of the desired dipeptide, protecting groups are employed for the amino and carboxyl termini. Common protecting groups for the N-terminus include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), while the C-terminus is often protected as a methyl or ethyl ester. wikipedia.org
The activation of the carboxylic acid is facilitated by coupling reagents. Several classes of reagents are effective for this purpose, with the choice often depending on factors like desired reaction time, cost, and prevention of racemization. creative-peptides.com
Common Peptide Coupling Reagents for Phe-Phe Synthesis:
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-Diisopropylcarbodiimide (DIC) | Effective and widely used, but can lead to the formation of difficult-to-remove byproducts. Often used with additives like HOBt to suppress racemization. |
| Onium Salts (Uronium/Phosphonium) | HBTU, HATU, PyBOP | High coupling efficiency, fast reaction rates, and reduced risk of racemization. Generally preferred for more challenging couplings. |
Following the coupling reaction, the protecting groups are selectively removed to yield the free Phe-Phe dipeptide, which is then ready for the subsequent acryloylation step.
Acryloyl Group Introduction and Conjugation to the N-terminus
Once the Phe-Phe dipeptide is obtained, the N-(3-[2-Furyl]acryloyl) group is introduced. This is typically accomplished by reacting the dipeptide with 3-(2-furyl)acryloyl chloride in the presence of a base. The base, such as triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. This acylation reaction forms a stable amide bond between the acryloyl group and the N-terminal amino group of the dipeptide.
An alternative approach involves the use of 3-(2-furyl)acrylic acid activated by a coupling reagent, similar to the peptide bond formation step.
Reaction Conditions and Optimization for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of N-(3-[2-Furyl]acryloyl)-Phe-Phe. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly used to prevent hydrolysis of activated intermediates. The reaction temperature is often kept low, particularly during the activation and coupling steps, to minimize side reactions and racemization.
Purification of the final product is typically achieved through recrystallization or chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for obtaining highly pure N-(3-[2-Furyl]acryloyl)-Phe-Phe. bachem.com The crude product, which may contain impurities such as deletion peptides or incompletely deprotected species, is dissolved and passed through a column with a non-polar stationary phase. bachem.com A gradient of increasing organic solvent is used to elute the components based on their hydrophobicity, allowing for the separation of the target compound from impurities. bachem.com
Advanced Synthetic Approaches and Scalability Considerations for N-(3-[2-Furyl]acryloyl)-Phe-Phe Production
For larger-scale production, efficiency, cost-effectiveness, and sustainability become paramount. This has led to the exploration of advanced synthetic methodologies and purification techniques.
Industrial Production Methods and Purity Enhancement Techniques
While classical solution-phase synthesis is reliable, it can be slow and labor-intensive for large-scale production. thermofisher.com Industrial manufacturing of peptides often employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). bachem.comnih.gov In SPPS, the growing peptide chain is anchored to a solid support, which simplifies the purification process as excess reagents and byproducts can be washed away. wikipedia.org LPPS, on the other hand, is often preferred for the large-scale synthesis of shorter peptides and allows for the purification of intermediates. bachem.com
For enhancing purity on an industrial scale, techniques like multi-column countercurrent solvent gradient purification (MCSGP) are being implemented. This technology can reduce solvent consumption and increase the yield of the purified product compared to traditional batch chromatography. bachem.combachem.com
Enzymatic Synthesis and Hydrolysis Synthesis Techniques
Enzymatic methods offer a green and highly selective alternative to chemical synthesis. bachem.com Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of both chemical and enzymatic approaches. bachem.com In the context of N-(3-[2-Furyl]acryloyl)-Phe-Phe, an enzymatic approach could involve the use of a ligase to form the Phe-Phe dipeptide bond. This method offers high stereoselectivity and operates under mild, aqueous conditions, which can reduce the need for protecting groups and minimize waste. bachem.com
The synthesis of dipeptides can be catalyzed by enzymes such as aminopeptidases. For instance, an aminopeptidase from Streptomyces septatus TH-2 has been shown to synthesize various dipeptides, including phenylalanyl-phenylalanine methyl ester, in high concentrations of methanol. nih.gov This enzymatic approach utilizes a free amino acid as the acyl donor and an amino acid ester as the acyl acceptor. nih.gov
Hydrolysis, the reverse reaction of peptide bond formation, is a key consideration in both chemical and enzymatic synthesis. acs.orgresearchgate.net In aqueous environments, peptide bonds can be hydrolyzed, leading to product degradation. acs.orgscience-revision.co.uk Controlling the water content in the reaction medium is therefore crucial for maximizing the yield of the desired dipeptide. In enzymatic synthesis performed in organic solvents, the low water content favors the synthesis reaction over hydrolysis. nih.gov
Synthesis of Structurally Related Derivatives and Analogs of N-(3-[2-Furyl]acryloyl)-Phe-Phe
The synthesis of derivatives and analogs of N-(3-[2-Furyl]acryloyl)-Phe-Phe is a key strategy for exploring structure-activity relationships and developing probes for various enzymes. These modifications can be systematically introduced at the N-terminus, the C-terminus, within the furylacryloyl group, or by altering the peptide backbone.
N-terminal and C-terminal Modifications (e.g., Amide Derivatives)
Modifications at the N- and C-termini of peptides can significantly impact their stability, charge, and biological activity. sigmaaldrich.com
N-terminal Modifications: While the N-(3-[2-Furyl]acryloyl) group is the defining feature of this series of compounds, further modifications to the N-terminus are less common. However, strategies such as introducing spacers between the furylacryloyl moiety and the peptide could be employed to reduce steric hindrance. sigmaaldrich.com Additionally, capping the N-terminus with groups like 3-mercaptopropionic acid can introduce handles for further conjugation. frontiersin.org
C-terminal Modifications: C-terminal modifications are frequently employed to enhance peptide stability and mimic the native state of many biologically active peptides. nih.gov
Amidation: The conversion of the C-terminal carboxylic acid to an amide is a common modification that neutralizes the negative charge and can prevent degradation by certain enzymes. sigmaaldrich.comnih.gov This modification can also alter hydrogen bonding patterns, which may influence the peptide's conformation and its interactions with target enzymes. nih.gov
Esterification: The C-terminal carboxylic acid can be converted to various esters. These esters can act as prodrugs, as they are susceptible to cleavage by endogenous esterases. nih.gov
Other Modifications: A variety of other functional groups can be introduced at the C-terminus to modulate properties like hydrophobicity, membrane permeability, and self-assembly characteristics. nih.gov For instance, the attachment of a glycosylphosphatidylinositol (GPI) anchor can facilitate membrane association. nih.gov
| Modification Type | Example Derivative | Purpose of Modification |
|---|---|---|
| C-terminal Amidation | N-(3-[2-Furyl]acryloyl)-Phe-Phe-NH₂ | Neutralize charge, increase stability, mimic native peptides. sigmaaldrich.comnih.gov |
| C-terminal Esterification | N-(3-[2-Furyl]acryloyl)-Phe-Phe-OMe | Prodrug potential, susceptible to esterase cleavage. nih.gov |
Modifications within the Furylacryloyl Moiety
The furylacryloyl group serves as a chromophore, which is essential for the use of these compounds in spectrophotometric assays. Modifications to this moiety can alter its spectroscopic properties or its interaction with the target enzyme.
Substitution on the Furan (B31954) Ring: Introducing substituents on the furan ring can modulate the electronic properties of the chromophore, potentially shifting the absorption wavelength or altering the extinction coefficient.
Alterations to the Acryloyl Linker: Changes to the double bond, such as reduction or isomerization, would significantly impact the chromophoric properties and the rigidity of the N-terminal group.
Systematic modifications of the furylacryloyl group itself are less commonly reported in the context of creating enzyme substrates, as the primary focus is often on altering the peptide portion to achieve specificity for different enzymes.
Variations in the Peptide Backbone Sequence and Length
Altering the amino acid sequence and length of the peptide backbone is a primary strategy for tailoring the specificity of furylacryloyl-peptide conjugates to different enzymatic targets.
Amino Acid Substitution: Replacing one or both phenylalanine residues with other natural or unnatural amino acids can dramatically change the substrate's affinity for various proteases. For instance, the incorporation of unnatural amino acids like (Z)-α,β-didehydro-phenylalanine (ΔZPhe) has been explored to introduce conformational constraints. nih.gov
Peptide Elongation or Truncation: The length of the peptide chain is a critical determinant of substrate specificity. By synthesizing longer or shorter peptide sequences, the substrate can be designed to fit the active sites of different enzymes. A well-known example is N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG), a substrate for angiotensin-converting enzyme (ACE). cymitquimica.comsigmaaldrich.commedchemexpress.com Another example is N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), which is designed to mimic the structure of collagen and serves as a substrate for collagenases. sigmaaldrich.com
The synthesis of these analogs generally follows standard peptide synthesis methodologies, either in solution-phase or on a solid support. The furylacryloyl group is typically coupled to the N-terminus of the desired peptide sequence.
| Derivative Name | Peptide Sequence | Primary Enzymatic Target |
|---|---|---|
| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | -Phe-Gly-Gly- | Angiotensin-Converting Enzyme (ACE) cymitquimica.comsigmaaldrich.commedchemexpress.com |
| N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) | -Leu-Gly-Pro-Ala- | Collagenase sigmaaldrich.com |
| N-(3-[2-Furyl]acryloyl)-Ala-Lys | -Ala-Lys- | Human Plasma Carboxypeptidase N |
Enzymatic Interactions and Substrate Specificity of N 3 2 Furyl Acryloyl Phe Phe
Interaction and Hydrolysis by Carboxypeptidase A (CPA)
N-(3-[2-Furyl]acryloyl)-Phe-Phe is a well-established chromogenic substrate for Carboxypeptidase A (CPA), a digestive enzyme that cleaves the C-terminal peptide bond of proteins and peptides.
Specificity for Aromatic C-terminal Residues in CPA Activity
Carboxypeptidase A exhibits a strong preference for substrates containing an aromatic or bulky aliphatic residue at the C-terminus. The structure of N-(3-[2-Furyl]acryloyl)-Phe-Phe, with its C-terminal phenylalanine, aligns perfectly with this specificity. The phenylalanine residue fits into the hydrophobic pocket of the CPA active site, facilitating the catalytic cleavage of the terminal peptide bond. This specificity makes FA-Phe-Phe a highly suitable tool for investigating the function of CPA and enzymes with similar substrate preferences.
Role of N-(3-[2-Furyl]acryloyl)-Phe-Phe in Spectrophotometric Assays for CPA
The utility of N-(3-[2-Furyl]acryloyl)-Phe-Phe in enzymatic assays stems from the spectral properties of its furylacryloyl group. The hydrolysis of the peptide bond by CPA leads to a change in the electronic environment of this chromophore, resulting in a detectable shift in the ultraviolet (UV) absorbance spectrum. Specifically, the cleavage of the C-terminal phenylalanine can be continuously monitored by observing the change in absorbance, typically around 336 nm. This allows for real-time measurement of enzyme activity and the determination of key kinetic parameters.
Interaction and Hydrolysis by Angiotensin-Converting Enzyme (ACE)
N-(3-[2-Furyl]acryloyl)-Phe-Phe also serves as a substrate for Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that plays a crucial role in blood pressure regulation.
Substrate Activity of N-(3-[2-Furyl]acryloyl)-Phe-Phe for ACE
N-(3-[2-Furyl]acryloyl)-Phe-Phe is recognized and cleaved by ACE, making it a useful substrate for in vitro studies of this enzyme. The interaction is characterized by a strong affinity, as indicated by a Michaelis-Menten constant (K_m) of 0.5 µM, signifying that the enzyme becomes saturated at relatively low substrate concentrations. This high affinity underscores the suitability of this compound as a substrate for sensitive ACE activity assays.
Comparative Analysis with N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) as an ACE Substrate
Another commonly used chromogenic substrate for ACE is N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG). medchemexpress.comsigmaaldrich.cominvivochem.comsigmaaldrich.com Both this compound and FAPGG utilize the 3-(2-furyl)acryloyl group for spectrophotometric detection, which generally offers higher sensitivity compared to other chromogenic groups like those found in hippuryl derivatives.
While both are effective substrates, the shorter peptide chain of this compound (a dipeptide) compared to the tripeptide structure of FAPGG may influence the binding affinity for the ACE active site. FAPGG is a well-characterized substrate with a reported K_m value of 2.546 x 10⁻⁴ M. medchemexpress.com The lower K_m value reported for this compound suggests a potentially tighter binding to the enzyme under specific assay conditions.
Table 1: Comparison of ACE Substrates
| Feature | N-(3-[2-Furyl]acryloyl)-Phe-Phe (this compound) | N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) |
| Structure | Dipeptide derivative | Tripeptide derivative |
| Chromogenic Group | 3-(2-furyl)acryloyl | 3-(2-furyl)acryloyl |
| Reported K_m for ACE | 0.5 µM | 2.546 x 10⁻⁴ M medchemexpress.com |
Note: K_m values can vary depending on experimental conditions.
Hydrolysis Products of ACE-Mediated Cleavage
The catalytic action of Angiotensin-Converting Enzyme on N-(3-[2-Furyl]acryloyl)-Phe-Phe involves the hydrolysis of the peptide bond between the two phenylalanine residues. This cleavage results in the formation of two products: N-(3-[2-furyl]acryloyl)-Phe and Phenylalanine. The alteration in the chemical structure upon hydrolysis is the basis for the spectrophotometric monitoring of the reaction.
Compound Information
Interaction and Hydrolysis by Thermolysin
Thermolysin, a thermostable neutral metalloproteinase, is known for its specificity in cleaving peptide bonds on the N-terminal side of large and hydrophobic amino acid residues. This characteristic makes N-(3-[2-Furyl]acryloyl)-Phe-Phe a theoretical substrate for this enzyme.
N-(3-[2-Furyl]acryloyl)-Dipeptide Amides as Thermolysin Substrates
Research has shown that N-blocked dipeptide amides can serve as effective substrates for thermolysin. Studies on various dipeptide derivatives have demonstrated that the nature of the amino acid residues significantly influences the rate of hydrolysis. For instance, dipeptides containing hydrophobic residues are readily cleaved by thermolysin. portlandpress.com The furylacryloyl group, in particular, has been noted to enhance the rate of hydrolysis compared to other blocking groups like acetylglycyl. portlandpress.comnih.gov This suggests that the furylacryloyl moiety contributes favorably to the binding and catalytic process within the thermolysin active site.
Specificity for Hydrophobic Amino Acid Residues at the Cleavable Bond
The primary determinant of thermolysin's substrate specificity lies in its preference for hydrophobic amino acids at the P1' position of the scissile bond. nih.govrug.nl The active site of thermolysin contains a hydrophobic pocket that accommodates the side chains of residues such as phenylalanine, leucine, and valine. nih.govchinesechemsoc.orgnih.gov In the case of N-(3-[2-Furyl]acryloyl)-Phe-Phe, the peptide bond between the two phenylalanine residues presents a prime target for thermolysin-catalyzed hydrolysis. The bulky, aromatic side chains of both phenylalanine residues fit well into the hydrophobic subsites of the enzyme's active site, facilitating efficient catalysis. researchgate.netresearchgate.net
Interactions with Other Proteases and Enzyme Families
The utility of furylacryloyl-peptide conjugates extends beyond thermolysin, with analogous compounds serving as substrates for a variety of other proteases.
Analogous Substrates for Collagenase (e.g., N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA))
A well-studied analogous substrate is N-(3-[2-furyl]acryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA). This chromogenic substrate is widely used in the spectrophotometric assay of collagenase activity. nih.gov Collagenase cleaves the Gly-Leu bond in the FALGPA sequence. FALGPA is noted for its selectivity for collagenase over other proteases like trypsin and even thermolysin. nih.gov
The following table presents the kinetic parameters for the hydrolysis of FALGPA by collagenase.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |
| Collagenase | FALGPA | 0.5 - 1.0 | Not specified | rug.nl |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.
Broadening the Spectrum of Enzymatic Targets for Furylacryloyl-Peptide Conjugates
The versatility of the furylacryloyl-peptide structure allows for the design of substrates for a wide range of enzymes. By altering the peptide sequence, the specificity can be tailored to target different proteases. For example, N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly is utilized as a substrate for angiotensin-converting enzyme (ACE). sigmaaldrich.cominvivochem.com This demonstrates the principle that the peptide portion of the conjugate dictates the enzymatic target. The development of such specific chromogenic substrates has been instrumental in the kinetic analysis and inhibitor screening of various proteases.
The table below lists various furylacryloyl-peptide conjugates and their target enzymes.
| Compound Name | Target Enzyme |
| N-(3-[2-Furyl]acryloyl)-Phe-Phe | Thermolysin, Angiotensin-Converting Enzyme (ACE), Cathepsin A |
| N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) | Collagenase nih.gov |
| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly | Angiotensin-Converting Enzyme (ACE) sigmaaldrich.cominvivochem.com |
| N-(3-[2-Furyl]acryloyl)-Ala-Lys | Carboxypeptidase N proteopedia.org |
This adaptability underscores the importance of furylacryloyl-peptide conjugates as powerful tools in enzymology and drug discovery.
Structure Activity Relationship Sar Studies of N 3 2 Furyl Acryloyl Phe Phe and Its Analogs
Importance of the 3-(2-Furyl)acryloyl Moiety in Enzyme Binding and Catalysis
The N-terminal blocking group, 3-(2-furyl)acryloyl, is fundamental to the molecule's function, influencing both its binding affinity and its role in the catalytic process. This moiety is composed of a furan (B31954) ring and an acrylamide (B121943) group, each with specific functions.
The furan ring, an aromatic heterocycle, is a key contributor to the binding of the substrate to the enzyme's active site. Its primary role is to engage in π-π stacking interactions with aromatic residues, such as phenylalanine, tyrosine, or tryptophan, within the enzyme's binding pocket. nih.gov These non-covalent interactions are crucial for the initial recognition and stable positioning of the substrate. nih.gov
While the furan ring's π-system is less electron-rich than that of a benzene (B151609) ring, it effectively participates in stacking interactions. rsc.org Studies on interactions between heterocycles and aromatic amino acids show that the geometry and electrostatic potential of the furan ring allow for favorable stacking, which can be either parallel-offset or T-shaped (perpendicular). nih.govnih.gov In some contexts, furan-perfluorobenzene interactions have been shown to dominate packing patterns, highlighting the furan ring's strong capacity for specific stacking arrangements. rsc.org This interaction helps to anchor the N-terminal part of the substrate, orienting the scissile peptide bond correctly for catalysis.
The acrylamide group (CH2=CH-C(=O)-N-) possesses an α,β-unsaturated carbonyl system, which makes it a reactive chemical entity. nih.gov This group functions as an electrophile, specifically as a Michael acceptor. nih.govacs.org The electron-withdrawing effect of the carbonyl group renders the β-carbon susceptible to nucleophilic attack by amino acid residues in the enzyme's active site, such as the thiolate group of a deprotonated cysteine or the hydroxyl group of serine. nih.gov
This reactivity is central to the mechanism of certain enzymes. For instance, in covalent inhibition, the acrylamide can form a stable, irreversible covalent bond with a nucleophilic residue, leading to enzyme inactivation. nih.gov In the context of substrate hydrolysis, the electrophilicity of the acrylamide's carbonyl carbon facilitates the nucleophilic attack by water (often activated by a metal ion or an amino acid residue), which is the key step in peptide bond cleavage. researchgate.net The reactivity of the acrylamide moiety can be modulated by substitutions, which can alter its electrophilicity through inductive or steric effects. acs.org
Significance of the Phenylalanyl-Phenylalanine (Phe-Phe) Backbone in Substrate Recognition
The dipeptide portion of the molecule, consisting of two consecutive phenylalanine residues, is primarily responsible for substrate recognition and specificity.
The two bulky, nonpolar phenyl side chains of the Phe-Phe backbone are critical for binding to hydrophobic pockets or subsites within the enzyme's active site. Many proteases, including ACE, have extended hydrophobic regions designed to accommodate the side chains of their natural substrates. The phenyl rings of the substrate fit into these pockets, displacing water molecules and leading to a favorable increase in entropy. nih.gov
These hydrophobic interactions are a major driving force for the formation of the enzyme-substrate complex. nih.gov The presence of two adjacent phenylalanine residues creates a highly hydrophobic domain on the substrate, promoting strong binding and precise positioning within the active site. For example, in insulin-regulated aminopeptidase, a phenylalanine residue (Phe544) has been shown to be crucial for providing a hydrophobic packing point for substrates and inhibitors. researchgate.net
Enzymes are chiral catalysts and, as such, exhibit a high degree of stereospecificity. The biological activity of N-(3-[2-Furyl]acryloyl)-Phe-Phe is critically dependent on its stereochemistry. The compound is synthesized using the L-isomers of phenylalanine, resulting in the (S,S) configuration for the dipeptide backbone. The double bond of the acryloyl group is in the trans or E-configuration.
This specific stereochemical arrangement is essential for fitting into the precisely shaped active site of target enzymes. Enzymes that process peptides, like carboxypeptidases and ACE, have subsites that are stereochemically complementary to L-amino acids. An incorrect stereoisomer (e.g., L-D, D-L, or D-D) would result in steric clashes with the enzyme's active site residues, preventing proper binding and subsequent catalysis. This enantiomeric specificity ensures that the enzyme acts only on the intended substrate.
Impact of Peptide Chain Length and Amino Acid Sequence on Enzyme Specificity and Efficiency
The specificity and efficiency of enzymatic action are highly sensitive to the length and amino acid sequence of the peptide substrate. This is evident when comparing N-(3-[2-Furyl]acryloyl)-Phe-Phe to its analogs, such as N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG).
Studies comparing different peptide substrates show that enzymes have distinct subsite preferences. For example, some carboxypeptidases show a strict requirement for basic residues (Arg or Lys) at the C-terminus, while others prefer aliphatic or aromatic residues. nih.govnih.gov Altering the peptide chain length from a dipeptide (Phe-Phe) to a tripeptide (Phe-Gly-Gly) can change the substrate's suitability for different enzymes. An enzyme's active site cleft is of a specific length, and a substrate that is too short or too long may not bind optimally. nih.gov This principle allows for the design of highly specific substrates for assaying the activity of a particular enzyme. For instance, N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala is a specific substrate used for matrix metalloproteinases (collagenases). scbt.com
The kinetic parameters, Michaelis constant (K_m) and catalytic rate (k_cat), quantify these differences. A lower K_m value indicates higher binding affinity, while a higher k_cat value indicates more efficient catalysis. The table below illustrates how changes in the peptide sequence of N-acyl peptides affect their interaction with ACE.
Table 1: Kinetic Parameters of N-Acyl Peptide Substrates for Angiotensin-Converting Enzyme (ACE)
| Substrate | Peptide Sequence | K_m (M) |
|---|---|---|
| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | -Phe-Gly-Gly | 2.546 x 10⁻⁴ medchemexpress.com |
| N-(3-[2-Furyl]acryloyl)-Phe-Phe | -Phe-Phe | Data not available in searched sources |
| N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) | -Leu-Gly-Pro-Ala | Used for collagenase, not ACE scbt.com |
This interactive table highlights the specificity of enzyme-substrate interactions. While FAPGG is a confirmed substrate for ACE with a measured K_m, data for FA-Phe-Phe with ACE was not available in the provided context. FALGPA is included to show how a different peptide sequence targets a completely different class of enzymes.
Comparison with Tripeptide (e.g., FAPGG) and Dipeptide Analogs
A common method to understand the SAR of a peptide-based compound is to compare it with its analogs of varying peptide chain lengths. In the context of ACE substrates, N-(3-[2-Furyl]acryloyl)-Phe-Phe is often compared with the tripeptide N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG).
The shorter dipeptide chain in this compound compared to the tripeptide in FAPGG is a key structural difference that influences their interaction with ACE. Research suggests that dipeptides can be more potent ACE inhibitors than tripeptides. This is potentially due to a better fit within the active site of the enzyme. The presence of just two amino acid residues in this compound may allow for a more optimal orientation and stronger binding interactions with the enzyme's catalytic domain.
General studies on ACE inhibitory peptides have consistently shown that dipeptides often exhibit high potency. This has been attributed to their ability to effectively interact with the key binding pockets of the enzyme.
Below is a comparative table of N-(3-[2-Furyl]acryloyl)-Phe-Phe and its tripeptide analog, FAPGG:
| Feature | N-(3-[2-Furyl]acryloyl)-Phe-Phe (this compound) | N-[3-(2-Furyl]acryloyl)-Phe-Gly-Gly (FAPGG) |
| Peptide Core | Dipeptide (Phenylalanine-Phenylalanine) | Tripeptide (Phenylalanine-Glycine-Glycine) |
| General Activity | Substrate for ACE | Substrate for ACE nih.govresearchgate.netresearchgate.net |
| Potency (Inferred) | Potentially higher affinity for ACE due to dipeptide nature | Lower affinity for ACE compared to some dipeptides nih.govresearchgate.net |
Influence of Amino Acid Residues at the Scissile Bond
The nature of the amino acid residues at the scissile bond—the bond that is cleaved by the enzyme—is a critical determinant of a substrate's or inhibitor's activity. In N-(3-[2-Furyl]acryloyl)-Phe-Phe, this corresponds to the peptide bond between the two phenylalanine residues.
SAR studies on a wide range of ACE inhibitors have established clear preferences for the types of amino acids at the C-terminal and N-terminal positions of di- and tripeptides. nih.gov For potent ACE inhibition, there is a strong preference for hydrophobic and aromatic amino acids at the C-terminal position (the P1' position). nih.govnih.gov Phenylalanine, with its bulky and aromatic side chain, fits this requirement well.
Furthermore, studies have indicated that bulky and hydrophobic side chains are also preferred for dipeptides in general. nih.gov The presence of a phenylalanine residue at the N-terminal position (the P1 position) in this compound aligns with the general observation that hydrophobic amino acids at this position can contribute to inhibitory activity. Research on tripeptides has also highlighted the favorability of aromatic amino acids at the N-terminus for ACE inhibition. nih.gov
The following table summarizes the preferred amino acid characteristics at different positions for ACE inhibitory peptides, providing context for the Phe-Phe dipeptide in the studied compound:
| Position | Preferred Amino Acid Characteristics for ACE Inhibition | Relevance to N-(3-[2-Furyl]acryloyl)-Phe-Phe |
| N-Terminus (P1) | Bulky, hydrophobic, or branched-chain amino acids nih.gov | Phenylalanine (Phe) is a bulky and hydrophobic amino acid. |
| C-Terminus (P1') | Aromatic or hydrophobic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) nih.govnih.gov | Phenylalanine (Phe) is an aromatic and hydrophobic amino acid. |
Rational Design Principles for Modifying N-(3-[2-Furyl]acryloyl)-Phe-Phe for Enhanced or Altered Activity
The insights gained from SAR studies provide a foundation for the rational design of new molecules with improved or altered biological activity. For N-(3-[2-Furyl]acryloyl)-Phe-Phe, modifications can be strategically introduced to enhance its potency as an ACE inhibitor or to modulate its specificity.
Several key principles guide the rational design of ACE inhibitors based on a peptide scaffold:
Modification of the N-Terminus: The 3-(2-furyl)acryloyl group contributes to the binding of the molecule, likely through interactions with hydrophobic pockets in the enzyme. Altering this group, for instance, by substituting the furan ring with other heterocyclic or aromatic systems, could modulate binding affinity and specificity.
Optimization of the Dipeptide Core: The Phe-Phe dipeptide is a critical determinant of activity. Based on established SAR principles, substituting one or both phenylalanine residues with other amino acids could lead to enhanced potency. For example:
Replacing the C-terminal Phenylalanine with other aromatic amino acids like Tyrosine or Tryptophan, which are also favored at this position, could enhance inhibitory activity. nih.gov
Introducing branched-chain aliphatic amino acids such as Leucine or Isoleucine at the N-terminal position is another strategy to potentially improve potency.
Introduction of Zinc-Binding Groups: Many potent ACE inhibitors incorporate a functional group that can chelate the zinc ion in the enzyme's active site. While the carboxyl group of the C-terminal phenylalanine in this compound can interact with the zinc ion, introducing more potent zinc-binding groups like sulfhydryl (-SH) or phosphinyl moieties is a well-established strategy in the design of highly effective ACE inhibitors. nih.gov
Conformational Constraints: Introducing conformational rigidity into the peptide backbone, for example by using cyclic amino acids or creating cyclic peptides, can lock the molecule into a bioactive conformation, thereby increasing its affinity for the target enzyme and potentially improving its metabolic stability.
By systematically applying these design principles, it is feasible to develop novel analogs of N-(3-[2-Furyl]acryloyl)-Phe-Phe with significantly enhanced inhibitory activity against ACE or with altered selectivity profiles, paving the way for new therapeutic interventions.
Spectrophotometric Assay Development and Applications in Enzyme Research
Principles of Continuous Spectrophotometric Assays Utilizing N-(3-[2-Furyl]acryloyl)-Phe-Phe
Continuous spectrophotometric assays using N-(3-[2-Furyl]acryloyl)-Phe-Phe, also known as FA-Phe-Phe, are based on the change in the compound's light-absorbing properties upon enzymatic cleavage. This method offers a real-time measurement of enzyme activity, making it a powerful technique for studying enzyme kinetics.
Chromogenic Properties of the Furylacryloyl Group and Absorbance Shifts
The key to the utility of N-(3-[2-Furyl]acryloyl)-Phe-Phe in these assays is the 3-(2-furyl)acryloyl (FA) group, which acts as a chromophore. A chromophore is a part of a molecule responsible for its color by absorbing light at a specific wavelength. When an enzyme like angiotensin-converting enzyme (ACE) or carboxypeptidase A hydrolyzes the peptide bond between the two phenylalanine residues of this compound, the electronic environment of the FA group is altered. This alteration leads to a detectable shift in the ultraviolet (UV) absorbance spectrum. Specifically, the hydrolysis of the substrate results in a decrease in absorbance at a particular wavelength, which can be continuously monitored. researchgate.net
Optimal Wavelength Determination for Hydrolysis Detection
To accurately measure the rate of hydrolysis, it is crucial to determine the optimal wavelength at which the change in absorbance is maximal. For assays involving the hydrolysis of furylacryloyl-based substrates like N-(3-[2-Furyl]acryloyl)-Phe-Phe, this is typically around 340 nm. researchgate.netsigmaaldrich.com Performing a full UV scan from approximately 300 to 400 nm is recommended to confirm the precise optimal wavelength for detecting the hydrolysis of the specific substrate under the given assay conditions. Monitoring the decrease in absorbance at this wavelength allows for the direct and continuous measurement of enzyme activity. researchgate.net
Methodological Protocols for Enzyme Activity Determination with N-(3-[2-Furyl]acryloyl)-Phe-Phe
The determination of enzyme activity using N-(3-[2-Furyl]acryloyl)-Phe-Phe involves a series of well-defined steps, from preparing the assay to analyzing the resulting data.
Assay Conditions and Reagent Purity Considerations
The reliability of an enzyme assay is highly dependent on the experimental conditions and the purity of the reagents used.
Assay Conditions: Typical assay conditions involve preparing a substrate solution of N-(3-[2-Furyl]acryloyl)-Phe-Phe, often in the range of 0.1 to 1.0 mM, dissolved in a buffer that is compatible with the enzyme being studied. For instance, a 50 mM HEPES buffer at pH 8.3 is suitable for ACE. The optimal pH for enzymes like ACE generally falls between 8.0 and 8.5, mimicking physiological conditions. The temperature should also be controlled, typically between 25-37°C, with 37°C being common for mammalian enzymes.
Reagent Purity: The purity of the N-(3-[2-Furyl]acryloyl)-Phe-Phe substrate is critical to avoid interference from impurities. It is recommended to use a substrate that is at least 95% pure, as verified by techniques like high-performance liquid chromatography (HPLC).
Data Acquisition and Analysis for Kinetic Parameter Calculation
Once the assay is set up, a spectrophotometer is used to continuously measure the change in absorbance at the predetermined optimal wavelength. The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. To determine important kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the initial reaction rates are measured at various substrate concentrations. This data can then be plotted using methods like the Lineweaver-Burk plot to calculate these key kinetic values. For example, one study determined the Km of ACE for this compound to be 0.5 µM, indicating a strong affinity between the enzyme and the substrate.
Application of N-(3-[2-Furyl]acryloyl)-Phe-Phe in Enzyme Inhibition Studies
N-(3-[2-Furyl]acryloyl)-Phe-Phe is a valuable substrate for studying enzyme inhibitors. researchgate.net In these studies, the assay is performed in the presence of a potential inhibitor. By comparing the rate of substrate hydrolysis with and without the inhibitor, the inhibitory activity can be quantified. This compound has been used as a reference substrate to evaluate the inhibitory potential of new compounds targeting enzymes like ACE. For instance, compounds that showed high binding affinities to this compound also demonstrated significant inhibition of ACE activity, highlighting its utility in drug discovery.
Table 1: Enzyme Kinetic Parameters with Furylacryloyl Substrates
| Enzyme | Substrate | Km (µM) | Optimal Wavelength (nm) |
| Angiotensin-Converting Enzyme (ACE) | N-(3-[2-Furyl]acryloyl)-Phe-Phe | 0.5 | 340 |
| Angiotensin-Converting Enzyme (ACE) | N-(3-[2-Furyl]acryloyl)-Phe-Gly-Gly | 254.6 medchemexpress.com | 340 researchgate.net |
Quantifying Inhibitory Effects of Chemical Entities
N-(3-[2-Furyl]acryloyl)-Phe-Phe is a key tool for quantifying the inhibitory effects of various chemical compounds on specific enzymes. By using this compound as a substrate, researchers can measure the rate of the enzymatic reaction in the presence and absence of a potential inhibitor. A reduction in the rate of substrate hydrolysis indicates an inhibitory effect.
This approach is particularly useful in determining the kinetic parameters of inhibition, such as the inhibition constant (Ki), which quantifies the inhibitor's binding affinity to the enzyme. For instance, in studies of human carboxypeptidase A4 (CPA4), this compound was used as a substrate to evaluate the inhibitory potential of different protein inhibitors. nih.gov The enzyme's activity on this compound provides a baseline against which the potency of inhibitors like potato carboxypeptidase inhibitor (PCI), leech carboxypeptidase inhibitor (LCI), and tick carboxypeptidase inhibitor (TCI) can be compared. nih.gov
The following table presents kinetic data for the hydrolysis of this compound and a related substrate by human carboxypeptidase A4, illustrating how such data is used to characterize enzyme-substrate interactions.
Kinetic Parameters for Human Carboxypeptidase A4
| Substrate | kcat (s-1) | Km (µM) | kcat/Km (s-1µM-1) |
|---|---|---|---|
| This compound | 14 ± 1 | 150 ± 20 | 0.09 |
| FA-Phe-Trp | 18 ± 1 | 360 ± 40 | 0.05 |
Data sourced from a study on the substrate specificity of human carboxypeptidase A4. nih.gov
Screening for Novel Enzyme Modulators
The use of N-(3-[2-Furyl]acryloyl)-Phe-Phe extends to the high-throughput screening of libraries of chemical compounds to identify novel enzyme modulators. Its properties as a chromogenic substrate make it highly suitable for automated assay formats.
A common strategy involves synthesizing a series of related substrates, such as FA-Phe-Xaa (where Xaa represents different amino acids), to probe the specificity of an enzyme's active site. nih.gov By comparing the rates of hydrolysis of these different substrates, researchers can gain insights into the structural and chemical features that are preferred by the enzyme at its substrate-binding site. This information is crucial for the rational design of more potent and selective inhibitors or activators.
For example, this compound has been used alongside other FA-dipeptides to characterize the substrate specificity of human carboxypeptidase A6 (CPA6). nih.gov Such studies help to differentiate the activity profiles of closely related enzymes, aiding in the discovery of modulators that can selectively target one enzyme over others. The pH-dependent activity of CPA6 was effectively determined using this compound, showing an optimal pH range of 7.5–8.0, which provided insights into its physiological role. nih.gov
Enzyme Activity Profile Using this compound
| Enzyme | Substrate | Optimal pH | Application |
|---|---|---|---|
| Human Carboxypeptidase A6 (CPA6) | This compound | 7.5 - 8.0 | Determining pH optimum and substrate specificity. nih.gov |
| Bovine Carboxypeptidase A1 (CPA1) | This compound | 7.5 - 8.0 | Comparative analysis of enzyme activity. nih.gov |
Utilization of N-(3-[2-Furyl]acryloyl)-Phe-Phe in Diagnostic Kits and Industrial Biochemistry
The reliability and ease of use of assays based on N-(3-[2-Furyl]acryloyl)-Phe-Phe have led to its incorporation in diagnostic kits. These kits can be used to measure the activity of specific enzymes in biological samples, which can be indicative of certain disease states. For instance, altered levels of angiotensin-converting enzyme (ACE) are associated with various cardiovascular conditions, and assays using substrates like this compound can be employed for its quantification.
In the realm of industrial biochemistry, this compound and similar substrates are valuable for the characterization and quality control of enzyme preparations. For example, in the production of therapeutic enzymes or enzymes used in biotechnological processes, it is essential to ensure their activity and purity. Spectrophotometric assays utilizing this compound offer a rapid and cost-effective method for this purpose. andrews.edu An educational setting has also demonstrated its use in the functional analysis of pancreatic enzymes, where students determine carboxypeptidase A activity by monitoring the decrease in absorbance at 340 nm as this compound is hydrolyzed. andrews.edu
Computational Chemistry and Molecular Modeling of N 3 2 Furyl Acryloyl Phe Phe Interactions
Molecular Docking Simulations of N-(3-[2-Furyl]acryloyl)-Phe-Phe with Target Enzymes
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of N-(3-[2-Furyl]acryloyl)-Phe-Phe, docking simulations are primarily used to understand its interaction with the active site of enzymes like ACE.
While specific molecular docking studies for N-(3-[2-Furyl]acryloyl)-Phe-Phe are not extensively available in public literature, inferences can be drawn from its known role as a substrate for ACE and from studies of similar molecules. medchemexpress.com The compound is known to bind competitively to the active center of ACE. medchemexpress.com The predicted binding pose would likely place the C-terminal phenylalanine residue within the S1' subsite of ACE, a pocket that favorably accommodates aromatic residues. The N-terminal furylacryloyl group and the adjacent phenylalanine would occupy the S1 and S2 subsites of the enzyme.
The interaction is facilitated by the compound's structural features. The two phenylalanine side chains contribute to the hydrophobicity, which allows for favorable interactions with the hydrophobic pockets within the enzyme's active site. The conformational flexibility of the molecule, due to rotational freedom around the peptide bonds, enables it to adopt a conformation that is complementary to the binding site.
Based on the general understanding of ligand binding to ACE, several key interactions are predicted to stabilize the N-(3-[2-Furyl]acryloyl)-Phe-Phe-enzyme complex. The carboxylate group of the C-terminal phenylalanine is expected to form a crucial ionic bond with the active site zinc ion, a hallmark of many ACE inhibitors. Additionally, hydrogen bonds are likely to form between the peptide backbone of the ligand and amino acid residues in the active site.
Hydrophobic interactions play a significant role in anchoring the ligand. The phenyl rings of the two phenylalanine residues are anticipated to engage in hydrophobic and π-π stacking interactions with aromatic residues within the S1 and S1' pockets of ACE, such as Tyr523 and Phe529. The furan (B31954) ring of the acryloyl group may also participate in π-π stacking interactions.
Table 1: Predicted Key Interactions of N-(3-[2-Furyl]acryloyl)-Phe-Phe with ACE Active Site
| Interaction Type | Ligand Moiety | Predicted Interacting ACE Residues |
| Ionic Interaction | C-terminal Carboxylate | Zn(II) ion |
| Hydrogen Bonding | Peptide Backbone (NH and C=O groups) | Various active site residues |
| Hydrophobic Interaction | Phenylalanine side chains | Hydrophobic pockets (S1, S1') |
| π-π Stacking | Phenylalanine and Furan rings | Aromatic residues (e.g., Tyr523) |
Molecular Dynamics Simulations of N-(3-[2-Furyl]acryloyl)-Phe-Phe-Enzyme Complexes
Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-ligand interaction, revealing how the complex behaves over time.
MD simulations are instrumental in understanding the dynamic process of how an enzyme recognizes its substrate. For N-(3-[2-Furyl]acryloyl)-Phe-Phe, these simulations could illustrate the pathway of the ligand entering the active site and the sequence of interactions that lead to the final, stable binding pose. This would involve observing the initial electrostatic and hydrophobic encounters that guide the ligand into the binding cleft, followed by the formation of specific, stabilizing bonds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Furylacryloyl-Peptide Analogs
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity.
For furylacryloyl-peptide analogs, a QSAR model could be developed to predict their ACE inhibitory activity. Such a model would use various molecular descriptors as independent variables. These descriptors could include physicochemical properties such as hydrophobicity, electronic properties, and steric parameters of the amino acid residues.
A review of QSAR studies on ACE inhibitory peptides indicates that the properties of the C-terminal amino acid are of principal importance for activity. nih.gov Specifically, peptides with a hydrophobic amino acid at the C-terminus tend to exhibit higher ACE-inhibitory activity. nih.gov This aligns with the structure of N-(3-[2-Furyl]acryloyl)-Phe-Phe, which has a phenylalanine at this position.
A hypothetical QSAR study on a series of furylacryloyl-dipeptides might reveal the following relationships:
Hydrophobicity: Increased hydrophobicity of the C-terminal amino acid side chain could positively correlate with ACE inhibition.
Steric Bulk: The size and shape of the amino acid side chains at both positions would likely influence binding and, therefore, activity.
Electronic Properties: The electronic nature of the furan ring and substituents on the peptide backbone could impact the strength of interactions with the enzyme.
Table 2: Hypothetical QSAR Descriptors for Furylacryloyl-Peptide Analogs
| Descriptor Category | Specific Descriptor Example | Predicted Impact on ACE Inhibition |
| Hydrophobic | LogP (Octanol-water partition coefficient) of amino acid side chains | Positive correlation |
| Steric | Molar Refractivity of side chains | Optimal range for best fit |
| Electronic | Hammett constants for substituents on the furan ring | Dependent on interaction type |
Developing Predictive Models for Enzyme Substrate Efficiency or Inhibition
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug discovery and enzyme analysis. These models mathematically correlate the chemical structure of a compound with its biological activity. For a compound like FA-Phe-Phe, a QSAR model could predict its efficiency as a substrate for cathepsin A or its inhibitory potency against ACE based on its physicochemical properties.
However, a thorough search of scientific databases indicates a lack of published research focused on creating such predictive models specifically for this compound. While general methodologies for developing QSAR models for enzyme inhibitors and substrates are well-established, their application to this particular compound has not been documented.
Correlation of Structural Features with Biological Activity
Molecular docking and molecular dynamics simulations are powerful tools to visualize and understand these interactions at an atomic level. Such studies could elucidate how this compound fits into the active site of cathepsin A or ACE, the key amino acid residues involved in the binding, and the conformational changes that occur upon binding. Despite the potential for such insightful analysis, specific molecular docking or dynamics studies for this compound are not found in the available literature. General studies on cathepsins have highlighted the importance of hydrophobic interactions in substrate binding, which aligns with the hydrophobic nature of the phenylalanine residues in this compound. nih.govfrontiersin.org
Integration of Computational Predictions with Experimental Enzymatic Data
The synergy between computational predictions and experimental results is crucial for validating and refining theoretical models. This iterative process of prediction, experimental testing, and model refinement accelerates the understanding of enzyme mechanisms and inhibitor design.
Validation of In Silico Models Through Mutagenesis Studies
In silico models, once developed, can be validated through experimental techniques like site-directed mutagenesis. By computationally predicting the effect of specific amino acid mutations in the enzyme's active site on the binding of this compound, and then experimentally creating these mutations and measuring the binding affinity, researchers can confirm the accuracy of their models. This approach can pinpoint the critical residues for substrate recognition and catalysis.
Currently, there is no evidence in the scientific literature of mutagenesis studies being conducted on cathepsin A or ACE in conjunction with computational models to investigate the binding of this compound.
Complementary Insights from Theoretical and Empirical Approaches
The combination of computational and experimental approaches provides a more complete picture of enzyme-ligand interactions than either method alone. Theoretical studies can offer a detailed, dynamic view of the binding process that is often difficult to capture experimentally. Conversely, empirical data from enzyme kinetics and binding assays provide the real-world validation necessary to ground the computational models in reality.
For N-(3-[2-Furyl]acryloyl)-Phe-Phe, while its role as a substrate and inhibitor has been identified experimentally, the rich, detailed insights that could be offered by a complementary computational approach are yet to be realized. The field is open for future research to apply these powerful computational tools to fully characterize the molecular interactions of this intriguing compound.
Future Research Directions and Translational Perspectives for N 3 2 Furyl Acryloyl Phe Phe
Exploration of Novel Enzymatic Targets and Biological Pathways
N-(3-[2-Furyl]acryloyl)-Phe-Phe is primarily recognized for its interaction with two key enzymes: angiotensin-converting enzyme (ACE) and cathepsin A. It acts as an inhibitor of ACE, a critical enzyme in the renin-angiotensin system that regulates blood pressure. Furthermore, it serves as a substrate for both ACE and the lysosomal enzyme cathepsin A, allowing for the spectrophotometric analysis of their activities.
Future research will likely focus on expanding the profile of enzymatic targets for FA-Phe-Phe. Its dipeptide structure, composed of two phenylalanine residues, suggests potential interactions with other peptidases that exhibit a preference for hydrophobic residues at their active sites. Investigating its activity against a broader range of proteases, such as other cathepsins, matrix metalloproteinases (MMPs), or other peptidases involved in physiological and pathological processes, could unveil new biological pathways influenced by this compound. Elucidating these interactions will be crucial for understanding its full biological significance.
Development of Advanced N-(3-[2-Furyl]acryloyl)-Phe-Phe Derivatives as High-Specificity Probes
The core structure of N-(3-[2-Furyl]acryloyl)-Phe-Phe, featuring a furylacryloyl chromophore, provides a foundation for the development of advanced molecular probes. While information on the development of specific derivatives of this compound is not extensively available, the principles of medicinal chemistry suggest several avenues for creating more specific and sensitive tools for enzyme research.
Future efforts in this area could involve the synthesis of analogs with modifications to the peptide backbone or the furyl group. For instance, incorporating unnatural amino acids could enhance selectivity for specific proteases. Additionally, the furylacryloyl moiety could be replaced with other reporter groups, such as fluorophores or luminophores, to develop probes suitable for various detection methods, including fluorescence resonance energy transfer (FRET) assays. These advanced derivatives would serve as high-specificity probes to investigate the activity of target enzymes in complex biological samples with greater precision.
Integration of N-(3-[2-Furyl]acryloyl)-Phe-Phe into High-Throughput Screening Platforms
The chromogenic nature of N-(3-[2-Furyl]acryloyl)-Phe-Phe makes it a suitable substrate for high-throughput screening (HTS) assays designed to identify novel enzyme inhibitors. The hydrolysis of the peptide bond by a target enzyme leads to a change in absorbance, which can be readily measured using a spectrophotometer.
While the application of this compound in HTS has been suggested, detailed research findings on its extensive use in large-scale screening campaigns are not widely reported. Future work should focus on optimizing and validating HTS assays using this compound for specific enzymatic targets. This would involve establishing robust assay conditions, including substrate and enzyme concentrations, and demonstrating the assay's reliability and reproducibility. The integration of this compound into HTS platforms will be instrumental in the discovery of new lead compounds for drug development targeting proteases.
Contribution of N-(3-[2-Furyl]acryloyl)-Phe-Phe Research to Enzyme Engineering and Structural Biology
Although specific structural studies involving N-(3-[2-Furyl]acryloyl)-Phe-Phe are not extensively documented in publicly available research, its utility as a substrate can indirectly contribute to the fields of enzyme engineering and structural biology. By providing a means to measure enzymatic activity, this compound can be used to assess the impact of mutations on enzyme function.
In enzyme engineering, for example, researchers can use this compound to screen libraries of enzyme variants for improved catalytic efficiency or altered substrate specificity. In structural biology, while direct co-crystallization with target enzymes might be challenging, the kinetic data obtained using this compound can complement structural information from other sources. Understanding how the enzyme interacts with this substrate can provide insights into the architecture of the active site and the molecular determinants of substrate recognition.
Potential for N-(3-[2-Furyl]acryloyl)-Phe-Phe as a Tool in Mechanistic Enzymology Studies
The ability of N-(3-[2-Furyl]acryloyl)-Phe-Phe to act as a substrate for enzymes like ACE and cathepsin A positions it as a useful tool for elucidating their catalytic mechanisms. The hydrolysis of the peptide bond can be monitored in real-time, allowing for detailed kinetic analysis.
Future mechanistic studies could employ this compound to investigate the effects of pH, temperature, and the presence of cofactors or inhibitors on enzyme activity. By analyzing the kinetics of the enzymatic reaction with this compound, researchers can gain a deeper understanding of the catalytic steps involved in substrate turnover. This knowledge is fundamental to understanding the function of these enzymes and for the rational design of potent and specific inhibitors.
Q & A
How is N-(3-[2-Furyl]acryloyl)-Phe-Phe employed in continuous spectrophotometric assays for enzyme activity determination?
Basic:
N-(3-[2-Furyl]acryloyl)-Phe-Phe is used as a chromogenic substrate in enzyme assays, leveraging the furyl acryloyl group’s UV absorbance. Hydrolysis of the substrate by enzymes like collagenase or angiotensin-converting enzyme (ACE) alters the absorption spectrum. For example, ACE cleaves the peptide bond, releasing products that shift absorbance maxima, typically monitored at 340 nm (similar to FAPGG in ACE assays) .
Methodology:
- Prepare a 0.1–1.0 mM substrate solution in a buffer compatible with the enzyme (e.g., 50 mM HEPES, pH 8.3 for ACE).
- Continuously measure absorbance changes at 340 nm using a spectrophotometer.
- Calculate enzyme activity using the molar extinction coefficient (Δε) of the hydrolyzed product .
Advanced:
The compound’s utility extends to kinetic studies. Determine Michaelis-Menten parameters (Km, Vmax) by varying substrate concentrations and fitting data to the Lineweaver-Burk plot. For ACE, compare inhibition constants (Ki) of potential inhibitors by analyzing competitive/non-competitive binding patterns .
What experimental conditions optimize the stability and reactivity of N-(3-[2-Furyl]acryloyl)-Phe-Phe in enzymatic assays?
Basic:
Optimal conditions include:
- pH 8.0–8.5 (mimicking physiological ACE activity) .
- 25–37°C , depending on enzyme source (e.g., mammalian ACE at 37°C).
- Avoid repeated freeze-thaw cycles ; store lyophilized powder at -20°C and prepare fresh DMSO stock solutions (50 mg/mL) .
Advanced:
For long-term stability studies:
- Perform accelerated degradation tests at 40°C/75% RH to predict shelf life.
- Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor purity and degradation products .
How do structural features of N-(3-[2-Furyl]acryloyl)-Phe-Phe influence its specificity for target enzymes?
Basic:
The Phe-Phe dipeptide sequence confers specificity for enzymes with hydrophobic binding pockets (e.g., ACE’s S2 subsite). The furyl acryloyl group enhances binding via π-π interactions with aromatic residues (e.g., ACE’s His513) .
Advanced:
Molecular docking (using AutoDock Vina) can map interactions between the substrate and enzyme active sites. Compare binding energies with truncated analogs (e.g., Phe-Gly-Gly) to identify critical residues. Mutagenesis studies (e.g., Ala-scanning of ACE) validate computational predictions .
What are common sources of data variability when using this compound, and how can they be mitigated?
Basic:
- Substrate purity : Use ≥95% pure compound (verified by HPLC) to avoid interference from impurities .
- Wavelength calibration : Perform a full UV scan (300–400 nm) to confirm the optimal wavelength for hydrolysis detection .
Advanced:
- Enzyme source variability : Human vs. rabbit ACE may exhibit different kinetic profiles due to isoform differences. Normalize activity using a reference inhibitor (e.g., lisinopril) .
- Buffer ionic strength effects : Screen buffers (e.g., Tris vs. phosphate) to identify conditions minimizing non-specific binding .
How can this substrate be applied in high-throughput screening (HTS) for enzyme inhibitors?
Basic:
- Adapt the assay to 96-well plates, using a microplate reader to measure absorbance at 340 nm.
- Include controls: blank (no enzyme), positive control (known inhibitor), and solvent control (DMSO ≤1%) .
Advanced:
- Implement robotic liquid handling for consistency.
- Use Z’-factor analysis to validate assay robustness (Z’ > 0.5 indicates suitability for HTS) .
What analytical techniques are recommended for characterizing N-(3-[2-Furyl]acryloyl)-Phe-Phe and its enzyme interaction?
Basic:
- Mass spectrometry : Confirm molecular weight (MW 399.40) and detect hydrolysis products .
- Circular dichroism (CD) : Monitor conformational changes in the enzyme upon substrate binding .
Advanced:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) between the substrate and immobilized enzyme .
- X-ray crystallography : Resolve the enzyme-substrate complex structure to atomic resolution (e.g., PDB deposition) .
How does N-(3-[2-Furyl]acryloyl)-Phe-Phe compare to other ACE substrates like FAPGG or Hippuryl-His-Leu?
Basic:
- Sensitivity : Phe-Phe’s shorter peptide chain may reduce Km compared to tripeptides, enhancing affinity for ACE’s active site .
- Detection wavelength : Furyl acryloyl-based substrates (340 nm) offer higher sensitivity than hippuryl derivatives (228 nm) .
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
